molecular formula C20H22ClN3O3S3 B3406490 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 325986-62-7

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B3406490
CAS No.: 325986-62-7
M. Wt: 484.1 g/mol
InChI Key: LXDKGKNIUQXHNM-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a thiazole ring, a chlorothiophene moiety, and a benzamide group

Preparation Methods

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step chemical reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorothiophene group. The final step involves the attachment of the dipropylsulfamoylbenzamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and pain.

Comparison with Similar Compounds

Similar compounds include:

    4-(4-chlorothiophen-2-yl)thiazol-2-amine: Known for its anti-inflammatory and analgesic properties.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer activities.

    4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Explored for its potential use in treating inflammation and pain.

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKGKNIUQXHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

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